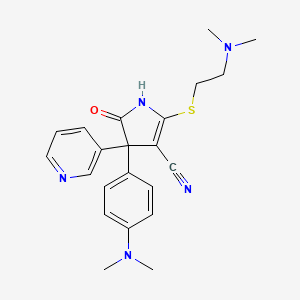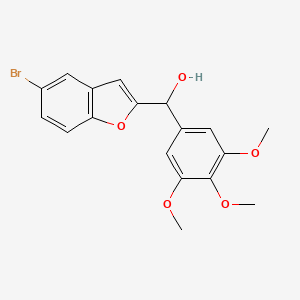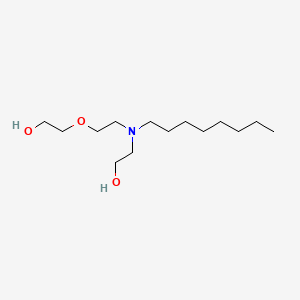
PEG-3 caprylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PEG-3 caprylamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a chemical compound with the molecular formula C14H31NO3. It is a derivative of polyethylene glycol (PEG) and caprylamine, combining the properties of both components. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PEG-3 caprylamine is synthesized through a reaction between polyethylene glycol and caprylamine. The process involves the following steps:
Reaction of Polyethylene Glycol with Caprylamine: Polyethylene glycol is reacted with caprylamine in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
PEG-3 caprylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Applications De Recherche Scientifique
PEG-3 caprylamine has a wide range of applications in scientific research, including:
Mécanisme D'action
PEG-3 caprylamine exerts its effects through its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic surfaces, where this compound forms a protective layer, preventing aggregation and enhancing solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
PEG-2 caprylamine: Similar structure but with a shorter polyethylene glycol chain.
PEG-4 caprylamine: Similar structure but with a longer polyethylene glycol chain.
PEG-3 laurylamine: Similar structure but with a different alkyl chain (lauryl instead of capryl)
Uniqueness
PEG-3 caprylamine is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its specific chain length and functional groups provide optimal performance in stabilizing emulsions and enhancing solubility compared to other similar compounds .
Propriétés
Numéro CAS |
119524-12-8 |
|---|---|
Formule moléculaire |
C14H31NO3 |
Poids moléculaire |
261.40 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3 |
Clé InChI |
CHGRVRCHXOZULD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN(CCO)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


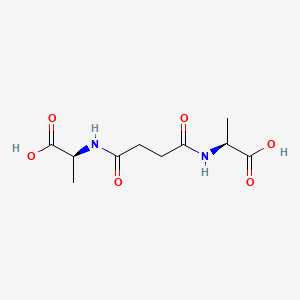
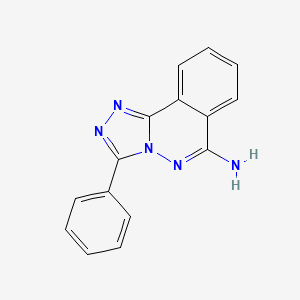
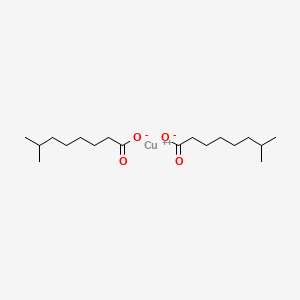
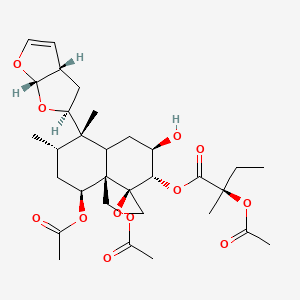
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
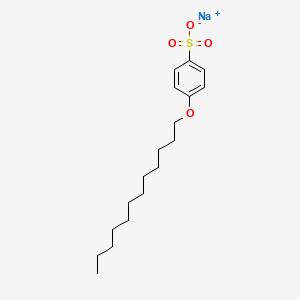
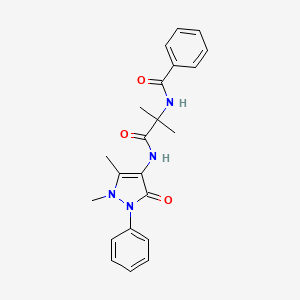
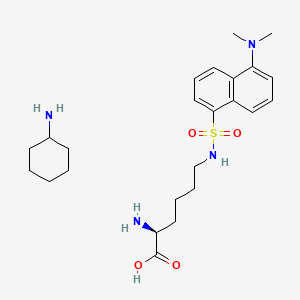
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
